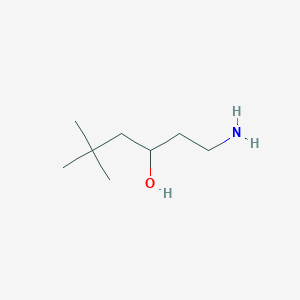

1-Amino-5,5-dimethylhexan-3-ol

Description

1-Amino-5,5-dimethylhexan-3-ol is a branched aliphatic amino alcohol with the molecular formula C₈H₁₉NO and a molecular weight of 145.24 g/mol . Its structure features an amino group (-NH₂) at position 1, a hydroxyl group (-OH) at position 3, and two methyl groups at position 5 of the hexane backbone.

Propriétés

IUPAC Name |

1-amino-5,5-dimethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTDSFUXQXFVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5,5-dimethylhexan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5,5-dimethylhexan-3-one with ammonia or an amine source in the presence of a reducing agent. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of 1-Amino-5,5-dimethylhexan-3-ol may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The compound is then purified through processes such as distillation or crystallization to achieve the required quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-5,5-dimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

1-Amino-5,5-dimethylhexan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.

Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is utilized in the formulation of various industrial products, including supplements and performance enhancers.

Mécanisme D'action

The mechanism of action of 1-Amino-5,5-dimethylhexan-3-ol involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter release and uptake, particularly in the central nervous system. This modulation can lead to increased alertness and energy levels. The exact pathways and molecular targets are still under investigation, but it is known to influence adrenergic receptors and other related pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

3-Amino-5,5-dimethylhexan-1-ol

- Molecular Formula: C₈H₁₉NO (identical to the target compound) .

- Key Differences: The amino and hydroxyl groups are reversed (amino at position 3, hydroxyl at position 1).

- Properties: Requires storage at 2–8°C under inert atmosphere, suggesting higher sensitivity to oxidation or hydrolysis compared to 1-amino-5,5-dimethylhexan-3-ol .

- Applications : Used as a pharmaceutical intermediate, though specific biological data are unavailable.

1-Amino-2,5-dimethylhexan-3-ol

Functional Group Variants

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol (Metaxalone Related Compound B)

- Molecular Formula: C₁₁H₁₇NO₂ .

- Key Differences: Incorporates a phenoxy group and a larger aromatic backbone.

- Properties : Higher molecular weight (195.26 g/mol) and lipophilicity (LogP ≈ 2.97) compared to aliphatic analogs .

- Applications : Pharmaceutical secondary standard for quality control .

3-Ethyl-5,5-dimethylhexan-3-ol

Stability and Reactivity

- 1-Amino-5,5-dimethylhexan-3-ol: Limited stability data, but analogs like 3-amino-5,5-dimethylhexan-1-ol degrade under oxidative conditions, forming carbazone derivatives (e.g., 1-amino-5,5-dimethyl-3-carbazone) .

- 3-Amino-5,5-dimethylhexan-1-ol: Requires stringent storage conditions (dark, inert atmosphere) to prevent decomposition .

Physical and Chemical Properties (Table)

Activité Biologique

1-Amino-5,5-dimethylhexan-3-ol (commonly referred to as DMHA) is an organic compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and applications based on diverse research findings.

1-Amino-5,5-dimethylhexan-3-ol has a molecular formula of and is characterized by the presence of an amino group and a tertiary alcohol. The synthesis typically involves the reaction of 5,5-dimethylhexan-3-one with ammonia or another amine source in the presence of reducing agents under controlled conditions. Key parameters such as temperature and pH are crucial for achieving high purity and yield during the synthesis process .

The biological activity of 1-Amino-5,5-dimethylhexan-3-ol is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and uptake of neurotransmitters in the central nervous system, particularly affecting adrenergic receptors. This modulation can lead to increased alertness, energy levels, and potentially enhanced athletic performance .

Stimulant Effects

1-Amino-5,5-dimethylhexan-3-ol is often classified as a stimulant. Research indicates that it may enhance physical performance by increasing energy expenditure and reducing fatigue. This has made it popular in dietary supplements aimed at athletes and fitness enthusiasts .

Neuroprotective Properties

Preliminary studies suggest that DMHA may offer neuroprotective benefits. It has been observed to influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation .

Comparative Analysis with Similar Compounds

The biological activity of 1-Amino-5,5-dimethylhexan-3-ol can be compared with similar compounds such as 1,3-dimethylamylamine (DMAA). While both compounds exhibit stimulant properties, DMHA is noted for having a more favorable safety profile with fewer reported side effects .

| Compound Name | Structure | Biological Activity | Safety Profile |

|---|---|---|---|

| 1-Amino-5,5-dimethylhexan-3-ol | DMHA Structure | Stimulant, Neuroprotective | Favorable |

| 1,3-Dimethylamylamine (DMAA) | DMAA Structure | Stimulant | Moderate to Poor |

Case Studies and Research Findings

Several studies have investigated the biological effects of DMHA:

- Performance Enhancement : A study conducted on athletes indicated that supplementation with DMHA resulted in improved performance metrics during high-intensity exercise sessions .

- Cognitive Function : Research exploring the cognitive effects of DMHA suggested potential improvements in focus and mental clarity during tasks requiring sustained attention .

- Safety Assessments : Clinical evaluations have reported that DMHA does not significantly elevate heart rate or blood pressure compared to other stimulants when used at recommended dosages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.